

Carvotanacetone: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carvotanacetone

Cat. No.: B1241184

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Introduction

Carvotanacetone, a naturally occurring monoterpenoid ketone, is a compound of increasing interest in the scientific community. Found in the essential oils of various plants, including those from the Asteraceae family, it is recognized for its characteristic minty aroma. Beyond its sensory properties, **carvotanacetone** is gaining attention for its potential biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of **carvotanacetone**, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Carvotanacetone, with the IUPAC name (5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one, is a chiral molecule. Its physical and chemical characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₆ O	[1][2][3]
Molecular Weight	152.23 g/mol	[1][4]
Appearance	Colorless to pale yellow liquid	[5]
Odor	Characteristic minty aroma	[5]
Boiling Point	190 °C to 228.5 °C	[5][6]
Density	Approximately 0.9351 g/mL at 25 °C	[6]
Refractive Index	Approximately 1.48056 at 20 °C	[6]
Solubility	Soluble in organic solvents like ethanol and ether; slightly soluble in water (176.1 mg/L at 25 °C)	[5][6]
Vapor Pressure	0.071 mmHg at 25 °C (estimated)	[6]
logP (o/w)	2.411 (estimated)	[6]
CAS Number	499-71-8	[4]

Experimental Protocols

Synthesis of Carvotanacetone via Selective Hydrogenation of Carvone

A common method for the synthesis of **carvotanacetone** is the selective hydrogenation of the endocyclic double bond of carvone, its more readily available precursor. This can be achieved using a homogeneous catalyst such as tris(triphenylphosphine)rhodium(I) chloride.

Materials:

- Carvone (distilled before use)

- Tris(triphenylphosphine)rhodium(I) chloride
- Benzene (anhydrous)
- Hydrogen gas
- Alumina (for filtration)
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a two-necked flask equipped with a magnetic stirrer and a serum cap, dissolve tris(triphenylphosphine)rhodium(I) chloride (approximately 0.9×10^{-3} mole) in anhydrous benzene (160 mL) under a hydrogen atmosphere. Stir until the catalyst is fully dissolved.
- Introduce carvone (10 g, 0.066 mole) into the reaction flask via syringe.
- Rinse the syringe with two 10 mL portions of benzene and add to the reaction mixture.
- Continue stirring under a positive pressure of hydrogen. The reaction progress can be monitored by measuring hydrogen uptake. The theoretical amount of hydrogen should be absorbed in approximately 3.5 hours.
- Upon completion, filter the reaction mixture through a dry column of alumina to remove the catalyst.
- Remove the benzene solvent from the filtrate using a rotary evaporator.
- Purify the resulting crude product by distillation under reduced pressure to obtain **carvotanacetone**. The purity of the product should be assessed by Gas Chromatography (GC) analysis. It is expected that the product will contain less than 3% of the starting material, carvone.^[4]

Analysis of Carvotanacetone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **carvotanacetone** in complex mixtures such as essential oils.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column: A non-polar column such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 μ m film thickness) is suitable for the separation of monoterpenes.^[6]
- Carrier gas: Helium at a constant flow rate of 1 mL/min.^[6]
- Injector: Split/splitless injector.

Sample Preparation:

- Dilute the essential oil or synthesized **carvotanacetone** sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

GC-MS Conditions (A general method for monoterpenes analysis):

- Injector Temperature: 250 °C
- Injection Volume: 1 μ L
- Split Ratio: 1:50
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 180 °C at a rate of 4 °C/min.
 - Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Data Analysis:

- The identification of **carvotanacetone** is achieved by comparing its mass spectrum and retention index with those of a reference standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Chemical Reactivity

The chemical reactivity of **carvotanacetone** is primarily dictated by its α,β -unsaturated ketone functional group. This moiety makes the molecule susceptible to various chemical transformations.

- Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
- Michael Addition: The β -carbon of the enone system is also electrophilic and can undergo conjugate addition with soft nucleophiles.
- Reduction: The carbonyl group can be reduced to a secondary alcohol, and the carbon-carbon double bond can be hydrogenated.
- Oxidation: Under certain conditions, the molecule can be oxidized.
- Acylation: The ketone can undergo acylation reactions.^[5]
- Hydration: The double bond can undergo hydration to form alcohol derivatives.^[5]

Biological Activity and Putative Signaling Pathways

Emerging research suggests that **carvotanacetone** possesses noteworthy biological activities, particularly anti-inflammatory and pro-apoptotic effects. While the precise molecular mechanisms are still under investigation, it is hypothesized that **carvotanacetone** modulates key cellular signaling pathways, similar to other bioactive terpenoids.

Anti-Inflammatory Activity: Modulation of NF-κB and MAPK Pathways

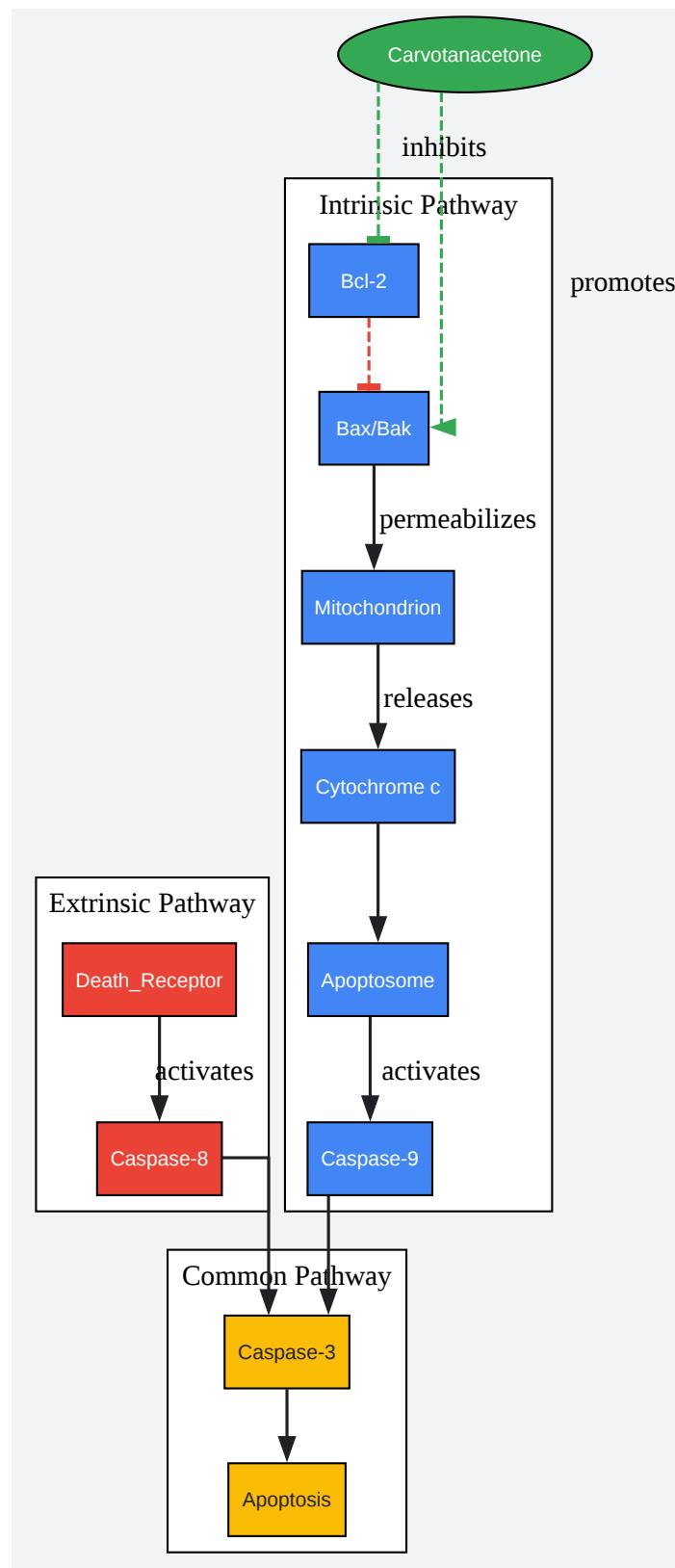
Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. It is proposed that **carvotanacetone** may exert its anti-inflammatory effects by interfering with these pathways.

Caption: Proposed anti-inflammatory mechanism of **carvotanacetone**.

The diagram above illustrates the putative inhibitory action of **carvotanacetone** on the NF-κB and MAPK signaling pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. Simultaneously, the MAPK cascade is activated, leading to the activation of the transcription factor AP-1. Both NF-κB and AP-1 promote the expression of pro-inflammatory genes. **Carvotanacetone** is hypothesized to inhibit the activation of the IKK complex and the MAPK cascade, thereby suppressing the inflammatory response.

Pro-Apoptotic Activity: Induction of Cell Death

Carvotanacetone has demonstrated cytotoxic effects against certain cancer cell lines, suggesting it may induce apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

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Caption: Putative pro-apoptotic mechanism of **carvotanacetone**.

This diagram outlines the potential mechanisms by which **carvotanacetone** may induce apoptosis. It is proposed that **carvotanacetone** can promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2. This disrupts the mitochondrial membrane integrity, leading to the release of cytochrome c and the formation of the apoptosome, which in turn activates caspase-9. Both the intrinsic pathway (via caspase-9) and potentially the extrinsic pathway (via caspase-8) converge on the activation of the executioner caspase, caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Conclusion

Carvotanacetone is a monoterpenoid with well-defined physical and chemical properties and growing evidence of significant biological activity. Its synthesis from readily available precursors and its potential to modulate key signaling pathways related to inflammation and apoptosis make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research into the therapeutic potential of this promising natural product.

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- To cite this document: BenchChem. [Carvotanacetone: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1241184#carvotanacetone-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1241184#carvotanacetone-physical-and-chemical-properties)

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